molecular formula C9H16ClNO4S B2406431 tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate CAS No. 1955473-63-8

tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate

Cat. No. B2406431
CAS RN: 1955473-63-8
M. Wt: 269.74
InChI Key: MSXBIUKPGHGNLQ-ZETCQYMHSA-N
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Description

Tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate is a chemical compound that is widely used in scientific research applications. It is a chiral auxiliary that is used in the synthesis of various organic compounds.

Scientific Research Applications

Enantioselective Nitrile Anion Cyclization

The synthesis of N-tert-butyl disubstituted pyrrolidines involves a nitrile anion cyclization strategy. This approach was employed to produce (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, achieving a 71% overall yield. This method allows for the formation of chiral pyrrolidine with high yield and enantiomeric excess, utilizing diethyl chlorophosphate and lithium hexamethyldisilazide in the cyclization (Chung et al., 2005).

Crystal Structure Analysis

Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was synthesized using iso-butoxycarbonyl chloride. Its crystal structure was analyzed using X-ray diffraction, revealing the compound's triclinic space group and providing insights into the molecular conformation and intermolecular hydrogen bonds (Naveen et al., 2007).

Analysis of Acidic Proton Interaction

Crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate were analyzed, revealing important features about the orientation of carbamate and amide, as well as the molecule's electric dipole moment. This study provides insights into the molecular stacking and interaction of acidic protons from alkynes and amides with carbonyl oxygen atoms (Baillargeon et al., 2014).

Synthesis of Perfluoroalkylated Prolinols

The reduction of chiral (S)-tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate led to the production of (S)-tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This method demonstrated a high diastereoselectivity and yield, showcasing the compound's potential in asymmetric synthesis (Funabiki et al., 2008).

properties

IUPAC Name

tert-butyl (2S)-1-chlorosulfonylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)7-5-4-6-11(7)16(10,13)14/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXBIUKPGHGNLQ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2S)-1-(chlorosulfonyl)pyrrolidine-2-carboxylate

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